molecular formula C14H12ClN3O4S B2371406 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 540800-63-3

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2371406
CAS No.: 540800-63-3
M. Wt: 353.78
InChI Key: NFPCPRYLJQWOAQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a substituted benzamido group at the 2-position of the thiophene ring and a carboxamide group at the 3-position. The 5-chloro-2-nitrobenzamido substituent introduces strong electron-withdrawing effects (via the nitro and chloro groups), which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S/c1-6-7(2)23-14(11(6)12(16)19)17-13(20)9-5-8(15)3-4-10(9)18(21)22/h3-5H,1-2H3,(H2,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPCPRYLJQWOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps:

    Nitration and Chlorination: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro substituent.

    Amidation: The chlorinated nitrobenzene derivative is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and large-scale batch reactors for the amidation process. Efficient purification methods like large-scale chromatography or crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Major Products

    Reduction: 2-(5-Chloro-2-aminobenzamido)-4,5-dimethylthiophene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide exhibit notable antimicrobial properties. The presence of the 2,5-dimethylthiophene structure is associated with enhanced activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiophene can effectively combat antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. Preliminary studies have demonstrated that related compounds can inhibit the growth of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves interference with cellular proliferation pathways, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, compounds with similar structures have shown promise in reducing inflammation. This is particularly relevant for conditions where chronic inflammation plays a role in disease progression. Investigations into the anti-inflammatory mechanisms are ongoing, with some studies suggesting modulation of inflammatory cytokines as a possible pathway .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic photovoltaic cells and light-emitting diodes (LEDs). The stability and charge transport characteristics of thiophene derivatives are critical for enhancing the efficiency of these devices .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Antimicrobial Resistance Research

A case study focused on the synthesis and evaluation of thiophene derivatives highlighted their effectiveness against multidrug-resistant pathogens. The study utilized various assays to assess antimicrobial activity, demonstrating that modifications to the thiophene ring could enhance efficacy against resistant strains .

Cancer Cell Line Studies

Another case study explored the cytotoxic effects of compounds related to this compound on cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting a dose-dependent response that warrants further exploration in clinical settings .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
AntimicrobialTreatment against resistant bacteriaEffective against S. aureus and E. faecium
AnticancerInhibition of cancer cell growthSignificant cytotoxicity observed
Anti-inflammatoryPotential modulation of inflammatory responsesOngoing investigations into cytokine interactions
Organic ElectronicsUse in semiconductors for devicesEnhances efficiency in photovoltaic cells
Polymer ChemistryBuilding blocks for novel polymersImproves mechanical properties

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amido and thiophene groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their properties:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Biological Activity (Notable Findings) Source
2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide 5-Chloro-2-nitrobenzamido ~365.8 (estimated) Inferred: Potential antioxidant activity Query Target
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) 2-Cyanoacetamido ~265.3 56.9% NO scavenging , High DPPH activity
2-(2,4-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide (Y204-2305) 2,4-Dimethoxybenzamido 334.39 No direct activity data; methoxy groups may enhance solubility
2-Amino-4,5-dimethylthiophene-3-carboxamide (BD172296) Amino 170.23 Precursor; no reported bioactivity

Functional Group Impact on Bioactivity

  • In contrast, the cyano (-CN) group in Compound 92a contributed to 56.9% nitric oxide (NO) scavenging activity at 100 μM, attributed to its polar nature .
  • Solubility and Lipophilicity: The dimethoxybenzamido group in Y204-2305 introduces methoxy (-OCH₃) substituents, which are moderately electron-donating and may improve solubility in polar solvents compared to the nitro/chloro analog.

Antioxidant Activity: Case Study from Compound 92a

Compound 92a (2-cyanoacetamido analog) exhibited the highest antioxidant activity among tested derivatives in both DPPH and NO scavenging assays (Table 19 and 20 in ):

  • DPPH Radical Scavenging: ~60% inhibition at 100 μM.
  • NO Scavenging: 56.9% inhibition at 100 μM. The carboxamide group at the 3-position was critical for activity, likely due to hydrogen-bonding interactions with free radicals. By extension, the target compound’s nitro and chloro groups may further amplify such interactions, though experimental validation is required.

Biological Activity

The compound 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide is a member of the benzamide class and has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13H12ClN3O3S
  • Molecular Weight : 315.77 g/mol
  • CAS Number : 63768-68-3

The compound features a thiophene ring fused with a benzamide moiety, which is critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing thiophene and nitrobenzamide structures exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Another notable biological activity of this compound is its anti-inflammatory potential. In animal models, it has been shown to reduce inflammation markers significantly in carrageenan-induced paw edema tests. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces inflammation markers in animal models
AnticancerInduces apoptosis in breast and colon cancer cells

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of the compound and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications on the benzamide moiety significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent derivatives.

Case Study 2: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory effects observed in rats treated with the compound revealed that it inhibited the NF-kB signaling pathway. This pathway is crucial for the expression of various inflammatory mediators, indicating a promising therapeutic avenue for inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death compared to control groups, supporting its potential as an anticancer agent.

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